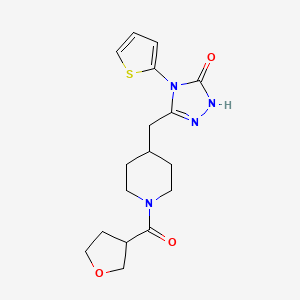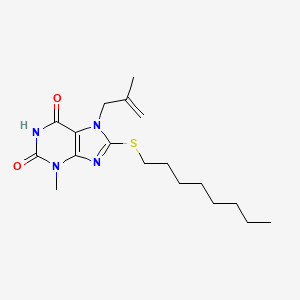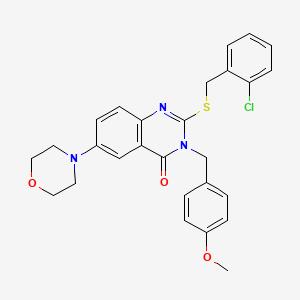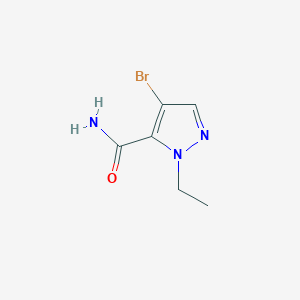
2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, commonly known as DPPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE belongs to the class of compounds known as pyridazinone derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Antibacterial Applications
Research on structurally related compounds, such as thiazolidinone and azetidinone derivatives, indicates potential antibacterial properties. These compounds have been synthesized and evaluated for their activity against various microorganisms, including gram-positive and gram-negative bacteria. The synthesis of novel thiazolidinone and acetidinone derivatives and their evaluation for antimicrobial activity suggest a broader application of similar compounds in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009).
Antioxidant Properties
Compounds with a similar chemical structure have been synthesized to evaluate their antioxidant properties. The synthesis and assessment of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity indicate the potential of these compounds in preventing oxidative stress-related damages. This work reveals that some of these compounds exhibit considerable antioxidant activity, suggesting a possible application for related compounds in creating new antioxidants (Gopi & Dhanaraju, 2020).
Antimicrobial and Antifungal Activities
Another study focused on the preparation and antibacterial activity of new 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives. These derivatives were synthesized and evaluated for their cytotoxic activity against various strains of bacteria and fungi. The findings suggest some of these compounds possess good antibacterial and antifungal abilities, highlighting the potential for similar compounds to be used in combating infectious diseases (Le, Pham, & Nguyen, 2018).
Synthesis and Application in Base Oil Improvement
Pyridazinone derivatives have been synthesized and characterized for their applications in improving base oil characteristics. These derivatives showed significant antioxidant properties when tested with local base oil, indicating their potential use in enhancing the quality and stability of lubricating oils. This research opens the door to using similar compounds for industrial applications related to lubricants and base oils improvement (Nessim, 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-11-5-7-16(13(20)9-11)26-10-18(25)21-14-4-2-1-3-12(14)15-6-8-17(24)23-22-15/h1-9H,10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFBBVVBFRDSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)

![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2843853.png)

![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)
![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)
